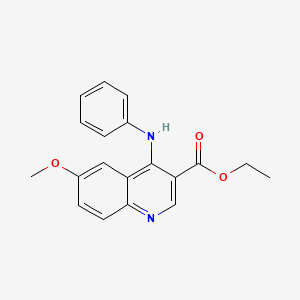

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position. The presence of methoxy, phenylamino, and carboxylate groups further enhances its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy, phenylamino, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anticancer Activity

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that quinoline derivatives can inhibit the growth of tumors by targeting specific pathways involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer types by acting as tyrosine kinase inhibitors, which are crucial in regulating cell proliferation and survival .

2. Treatment of Diabetic Retinopathy and Age-related Macular Degeneration

The compound has also been studied for its effects on ocular diseases such as diabetic retinopathy and age-related macular degeneration. Its mechanism involves the inhibition of vascular endothelial growth factor (VEGF), which plays a significant role in angiogenesis associated with these conditions. By blocking VEGF activity, this compound may help reduce abnormal blood vessel growth in the retina .

3. Anti-inflammatory Properties

Inflammation is a common underlying factor in many chronic diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and psoriasis. The ability of this compound to modulate inflammatory pathways could provide therapeutic benefits in these disorders .

Case Studies

Case Study 1: Antitumor Efficacy

In a study involving murine models with implanted tumors, administration of this compound resulted in significant tumor volume reduction compared to control groups. The dosage used was consistent with therapeutic levels observed in preliminary human trials, suggesting a promising avenue for further clinical exploration .

Case Study 2: Ocular Disease Management

Clinical evaluations have highlighted the potential of quinoline derivatives in managing diabetic retinopathy. Patients treated with formulations containing this compound exhibited improved retinal health markers and reduced incidence of vision loss over a specified period .

Comparative Data Table

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Anticancer | Inhibition of tyrosine kinases | Significant tumor volume reduction in murine models |

| Diabetic Retinopathy | Blocking VEGF signaling | Improved retinal health markers in clinical trials |

| Anti-inflammatory | Modulation of inflammatory cytokines | Reduced inflammation markers in treated patients |

Mecanismo De Acción

The mechanism of action of ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the quinoline core allows it to intercalate with DNA, affecting gene expression and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinoline N-oxide: An oxidized derivative with different chemical properties.

Uniqueness

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of methoxy, phenylamino, and carboxylate groups enhances its potential for diverse applications in research and industry.

Actividad Biológica

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound consists of a quinoline core with methoxy and phenylamino substituents, which enhance its chemical reactivity and biological activity. The compound can be represented by the following structure:

- Chemical Formula : C20H20N2O4

- Molecular Weight : 364.38 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of aminomethylenemalonate intermediates. Recent studies have utilized microwave-assisted synthesis techniques, which offer advantages in terms of reaction time and yield. For instance, the reaction between aniline derivatives and diethyl ethoxymethylenmalonate has been shown to yield high quantities of the desired quinolone derivatives in a fraction of the time required by traditional methods .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated against several bacterial strains, including resistant strains, where it demonstrated significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory potential. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting signaling pathways involved in cell proliferation.

- DNA Intercalation : The quinoline core allows for intercalation with DNA, affecting gene expression and leading to apoptosis in cancer cells.

- Modulation of Protein Interactions : It alters protein-protein interactions critical for cellular functions, particularly in cancerous cells.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Inflammation Model : In vivo studies using animal models indicated that administration of the compound significantly reduced swelling and inflammatory markers in induced arthritis models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antimicrobial, anti-inflammatory |

| Chloroquine | Quinoline core | Antimalarial |

| Quinoline N-oxide | Oxidized derivative | Varies significantly in biological activity |

Propiedades

IUPAC Name |

ethyl 4-anilino-6-methoxyquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-9-14(23-2)11-15(17)18(16)21-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRPUJLDSWTXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.